FmocNH-PEG4-t-butyl acetate
Description
Overview of Poly(ethylene glycol) (PEG) Linkers in Advanced Chemical Biology and Medicinal Chemistry
Poly(ethylene glycol) (PEG) linkers are synthetic, flexible chains composed of repeating ethylene (B1197577) oxide units. chempep.com They have become indispensable tools in modern drug development and bioconjugation, the process of linking different molecules together. chempep.comchemicalbook.com The widespread use of PEG linkers stems from their highly advantageous properties, including excellent water solubility, biocompatibility, and low immunogenicity, meaning they are less likely to provoke an immune response. chempep.com
Strategic Importance of Heterobifunctional Linkers in Modular Molecular Design and Bioconjugation
Heterobifunctional linkers are a specialized class of connecting molecules that possess two different reactive functional groups at their termini. purepeg.com This "dual reactivity" is of immense strategic importance as it allows for the sequential and highly specific connection of two distinct molecular entities. purepeg.com For example, one end of the linker might be designed to react specifically with an amino group on a protein, while the other end is tailored to bond with a different functional group on a small-molecule drug. purepeg.comnih.gov
This modular approach is the cornerstone of modern bioconjugation and is critical in the design of sophisticated therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). purepeg.combiochempeg.com In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells, a connection facilitated by a heterobifunctional linker. purepeg.com This ensures the drug is delivered precisely to its target, minimizing damage to healthy tissue. purepeg.com The ability to control the site and number of conjugations is essential for producing homogenous and effective therapeutic agents. nih.gov The design of these linkers, including their length, flexibility, and the chemistry used for attachment, can significantly impact the potency, selectivity, and pharmacokinetic properties of the resulting conjugate. nih.gov
Defining the Pivotal Role of FmocNH-PEG4-t-butyl acetate (B1210297) as a Modular Synthetic Building Block
FmocNH-PEG4-t-butyl acetate is a prime example of a heterobifunctional PEG linker designed for modular synthesis. medchemexpress.commedchemexpress.com It is frequently utilized in the construction of PROTACs, which are innovative molecules designed to hijack the cell's natural waste disposal system to destroy specific disease-causing proteins. medchemexpress.comnih.gov
The pivotal role of this compound stems directly from its carefully designed chemical architecture:
Fmoc-protected Amine: One end of the molecule features an amine group (-NH) protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is stable under many reaction conditions but can be selectively removed using a base. chemicalbook.combroadpharm.com This exposes the amine, allowing it to be coupled to another molecule, such as a ligand for an E3 ubiquitin ligase in a PROTAC. chemicalbook.com
t-butyl acetate Ester: The other end of the molecule is a carboxylic acid protected as a t-butyl ester. This protecting group is stable to the basic conditions used to remove the Fmoc group but can be cleaved under acidic conditions to reveal the carboxylic acid. medchemexpress.com This acid can then be activated and reacted with another molecule, for instance, a ligand that binds to the target protein of interest. broadpharm.com
PEG4 Spacer: The core of the molecule is a short, discrete chain of four polyethylene (B3416737) glycol units. This PEG spacer imparts hydrophilicity, which can improve the solubility of the entire construct in aqueous biological environments. chempep.combroadpharm.com The length of the PEG linker is also a critical parameter in PROTAC design, as it dictates the spatial orientation of the two connected ligands, which is crucial for the effective formation of the protein-degrading complex. nih.govbroadpharm.com
This arrangement of two different, orthogonally protected functional groups makes this compound a highly versatile modular building block. It allows chemists to assemble complex bifunctional molecules in a controlled, step-wise manner, which is essential for the systematic development and optimization of new targeted therapies. tocris.com
Data Tables
Chemical Properties of this compound
| Property | Value |
| CAS Number | 894427-95-3 Current time information in Merrimack County, US. |
| Molecular Formula | C₂₉H₃₉NO₈ Current time information in Merrimack County, US. |
| Molecular Weight | 529.62 g/mol Current time information in Merrimack County, US. |
| Description | A PEG-based, heterobifunctional PROTAC linker biochempeg.combiochempeg.com |
Structure
2D Structure
Properties
Molecular Formula |
C29H39NO8 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C29H39NO8/c1-29(2,3)38-27(31)21-36-19-18-35-17-16-34-15-14-33-13-12-30-28(32)37-20-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-11,26H,12-21H2,1-3H3,(H,30,32) |
InChI Key |
LUFOHZGUDWQNKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Chemoselective Deprotection Strategies for Fmocnh Peg4 T Butyl Acetate Derivatives
Selective Removal of the Fmoc Protecting Group for Controlled Amine Reactivity
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized protecting group for primary amines due to its stability under acidic conditions and its facile removal under mild basic conditions. nih.gov This orthogonality to acid-labile groups like t-butyl esters is fundamental to the utility of FmocNH-PEG4-t-butyl acetate (B1210297) in sequential synthesis. nih.gov
The deprotection of the Fmoc group proceeds via a β-elimination mechanism. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base. nih.govresearchgate.net This is followed by the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamate, which then decarboxylates. nih.govresearchgate.net The liberated and highly reactive DBF is typically trapped by the amine base used for deprotection to form a stable adduct, which drives the reaction to completion. nih.govresearchgate.net
A variety of amine bases can be employed for Fmoc removal, with piperidine (B6355638) being the most common. nih.govresearchgate.net The choice of base, its concentration, the solvent, and the reaction time are all critical parameters that influence the efficiency of the deprotection and the integrity of the substrate. nih.gov Secondary amines, such as piperidine, 4-methylpiperidine (B120128) (4-MP), and piperazine (B1678402) (PZ), are generally more effective than primary or tertiary amines. nih.gov The reaction is also more rapid in polar solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) compared to less polar solvents like dichloromethane (B109758) (DCM). researchgate.net
Poor deprotection efficiency can lead to incomplete reactions and the formation of deletion sequences in solid-phase peptide synthesis (SPPS), while overly harsh conditions can lead to side reactions. nih.gov The kinetics of Fmoc removal can be influenced by the specific amino acid residue; for instance, the deprotection of Fmoc from an arginine residue can be slower than from a leucine (B10760876) residue. nih.govresearchgate.netresearchgate.net
| Base | Concentration | Solvent | Typical Reaction Time | Notes |
|---|---|---|---|---|
| Piperidine (PP) | 20-50% | DMF | 2 x 5-10 min | Standard and most common reagent. nih.gov |
| 4-Methylpiperidine (4-MP) | 20% | DMF | Similar to Piperidine | Considered a good alternative to piperidine. nih.gov |
| Piperazine (PZ) | 20% | DMF | Can be less efficient at shorter reaction times compared to PP and 4-MP for certain residues. nih.govresearchgate.net | May offer advantages in reducing certain side reactions. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (often with 5% piperazine) | NMP | Shorter than piperidine | A stronger, non-nucleophilic base that can accelerate deprotection but does not scavenge DBF on its own. iris-biotech.de |
Acid-Labile t-butyl Ester Cleavage Techniques for Carboxyl Group Liberation
The tert-butyl ester is a robust protecting group for carboxylic acids, stable to a wide range of reaction conditions, including the basic conditions used for Fmoc removal. Its cleavage is typically achieved under acidic conditions, which protonate the ester oxygen and facilitate the departure of the stable tert-butyl cation. ub.eduresearchgate.net This cation is then quenched, often by deprotonation to form isobutene. ub.edupeptide.com
The choice between mild and strong acidic conditions for t-butyl ester cleavage depends on the presence of other acid-sensitive groups within the molecule.
Strong Acidic Conditions: Trifluoroacetic acid (TFA) is the most common reagent for the cleavage of t-butyl esters. nih.gov It is typically used in high concentrations (e.g., 50-95% in a solvent like DCM) for rapid and complete deprotection. nih.gov However, the highly reactive tert-butyl cations generated during this process can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine. researchgate.net To mitigate these side reactions, scavengers such as triisopropylsilane (B1312306) (TIS) and water are often included in the cleavage cocktail. nih.gov
Mild Acidic Conditions: In the presence of other highly acid-labile protecting groups, milder acidic conditions are necessary to achieve selective deprotection of the t-butyl ester. A common strategy involves using a lower concentration of a strong acid or a weaker acid. For example, very acid-sensitive resins in SPPS can be cleaved with dilute TFA solutions (e.g., 1% in DCM). researchgate.net Other milder acids that have been used for t-butyl ester cleavage include formic acid and p-toluenesulfonic acid. caltech.edu The latter has been shown to selectively remove t-butyl esters in the presence of benzyloxycarbonyl groups. caltech.edu
| Acidic Reagent | Typical Concentration | Classification | Notes |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | 50-95% in DCM | Strong | Standard for complete deprotection; often requires scavengers. nih.gov |
| TFA | 1-10% in DCM | Mild | Used for selective cleavage in the presence of more acid-labile groups. researchgate.net |
| Formic Acid | Varies | Mild | Suitable for use with certain sensitive substrates like β-lactams. caltech.edu |
| p-Toluenesulfonic acid (p-TsOH) | Varies | Mild | Can offer selectivity over other acid-labile groups. caltech.edu |
| Hydrochloric Acid (HCl) | Varies (e.g., in an organic solvent) | Strong | A common strong acid for ester hydrolysis. caltech.edu |
Lewis acids present an alternative to Brønsted acids for the cleavage of t-butyl esters and can offer different selectivity profiles. Zinc bromide (ZnBr₂) in a non-protic solvent like dichloromethane (DCM) has been shown to be effective for the chemoselective hydrolysis of t-butyl esters. This method can be particularly useful when other acid-labile groups, such as N-Boc or N-trityl, are present, although the selectivity can be substrate-dependent. In some cases, N-Boc and N-trityl groups have been found to be labile under these conditions, while other protecting groups like PhF-protected amines remain intact.
The true utility of FmocNH-PEG4-t-butyl acetate and similar heterobifunctional linkers is realized in the synthesis of complex molecular architectures where sequential functionalization is required. mdpi.comjenkemusa.com The orthogonal nature of the Fmoc (base-labile) and t-butyl (acid-labile) protecting groups allows for a programmed, stepwise approach to synthesis. nih.gov
For example, in the construction of a bioconjugate, the Fmoc group can be removed first to expose the primary amine. This amine can then be reacted with an activated carboxylic acid of a biomolecule (e.g., a peptide or a small molecule drug) to form a stable amide bond. Following this conjugation, the t-butyl ester can be cleaved under acidic conditions to liberate the carboxylic acid. This newly exposed carboxyl group is then available for a second conjugation reaction, for instance, with an amine-containing label or another biomolecule.
This strategy is widely employed in the synthesis of antibody-drug conjugates (ADCs), where the PEG linker serves to connect the antibody to the cytotoxic payload, often with specific release properties. axispharm.com The sequential deprotection and functionalization of the linker are critical for the precise assembly of the final conjugate.
Kinetic and Mechanistic Considerations of Deprotection on Subsequent Conjugation and Ligand Ligation
The efficiency and outcome of a conjugation or ligation reaction are not only dependent on the coupling chemistry itself but can also be significantly influenced by the preceding deprotection step. Both the kinetics and the mechanism of the deprotection can have downstream consequences.
Impact of Fmoc Deprotection: The kinetics of Fmoc removal can vary depending on the base used and the steric environment of the amine. nih.govresearchgate.net Incomplete deprotection will result in a lower yield of the desired product in the subsequent coupling step, as there will be fewer available amine groups for reaction. nih.gov Furthermore, the byproducts of Fmoc deprotection can interfere with the subsequent reaction. The dibenzofulvene (DBF) intermediate is highly electrophilic and, if not efficiently scavenged by the deprotection base, can react with nucleophiles, including the newly liberated amine. nih.gov The resulting DBF-amine adduct is a potential impurity. The deprotection base itself (e.g., piperidine) must be thoroughly removed before the next coupling step, as its presence could neutralize the activated species or lead to other side reactions. nih.gov For instance, residual piperidine can react with activated esters intended for the newly deprotected amine. The stability of piperine (B192125) is influenced by the piperidine ring, which affects its steric and electronic properties. researchgate.net
Impact of t-butyl Ester Deprotection: The conditions used for t-butyl ester cleavage can also affect the subsequent conjugation. The use of strong acids like TFA requires a subsequent neutralization step before proceeding with reactions that are not acid-catalyzed. Incomplete neutralization can lead to the protonation of the amine coupling partner, rendering it non-nucleophilic and thus unreactive. Even after neutralization, the formation of TFA salts with the amine can sometimes influence the reactivity in the subsequent coupling step, and often an excess of a non-nucleophilic base like diisopropylethylamine (DIEA) is added to the coupling reaction to ensure the amine is in its free, reactive form. reddit.com The generation of tert-butyl cations during deprotection can lead to side reactions if not properly scavenged, potentially modifying the molecule of interest and reducing the yield of the desired product in the subsequent ligation. researchgate.net The efficiency of the final ligation step in DNA synthesis, for example, is dependent on the precise mechanism and can be affected by factors such as magnesium concentration, which influences the rate-limiting step. nih.gov
Advanced Research Applications of Fmocnh Peg4 T Butyl Acetate in Chemical Sciences
Innovations in Proteolysis-Targeting Chimeras (PROTACs) Design and Synthesis
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that significantly influences the efficacy of the PROTAC. FmocNH-PEG4-t-butyl acetate (B1210297) has emerged as a key building block in the synthesis of these linkers.
FmocNH-PEG4-t-butyl acetate as a Versatile Linker Scaffold in PROTAC Synthesis
This compound is a polyethylene (B3416737) glycol (PEG)-based linker widely employed in the synthesis of PROTACs. Its structure is inherently versatile for chemical synthesis due to the presence of two distinct functional groups at its termini, each shielded by an orthogonal protecting group. The amine terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, while the carboxyl terminus is protected as a t-butyl ester. This dual-protection scheme allows for selective deprotection and sequential conjugation, providing chemists with precise control over the assembly of the final PROTAC molecule. The PEG4 core imparts desirable physicochemical properties, such as increased hydrophilicity, which can improve the solubility of the resulting PROTAC. The defined length of the four ethylene (B1197577) glycol units also provides a specific spatial arrangement between the two ends of the PROTAC, a critical factor in its biological activity.
Influence of the PEG4 Linker on PROTAC Ternary Complex Formation and Stability
The linker is not merely a passive spacer; it plays a crucial role in the formation and stability of the key ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. The flexibility and composition of the linker are determining factors in achieving an optimal conformation for this complex. The PEG4 linker, with its inherent flexibility, can enhance the plasticity of the PROTAC, allowing it to adopt conformations that facilitate productive interactions between the target protein and the E3 ligase. This adaptability can help overcome steric hindrances and promote the necessary proximity for efficient ubiquitination. Furthermore, the hydrophilic nature of the PEG linker can influence non-covalent interactions, such as hydrogen bonding, which may contribute to the stability of the ternary complex. A well-designed linker helps to stabilize the ternary complex, ensuring efficient protein tagging and subsequent degradation.
Strategic Incorporation into E3 Ubiquitin Ligase Ligand and Target Protein Ligand Scaffolds
The synthesis of a PROTAC involves the strategic connection of the linker to both the E3 ligase ligand and the target protein ligand. The orthogonal protecting groups of this compound are central to this process. The Fmoc group is stable under acidic conditions but can be readily removed using a mild base, such as piperidine (B6355638), to expose a primary amine. Conversely, the t-butyl ester is stable to basic conditions but is cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal a carboxylic acid.
This orthogonality allows for a controlled, stepwise synthesis. For instance, the Fmoc group can be removed first, and the exposed amine can be coupled to a carboxylic acid on an E3 ligase ligand (e.g., ligands for Cereblon or VHL). Following this step, the t-butyl group on the other end of the linker can be removed, and the resulting carboxylic acid can be coupled to an amine-containing ligand for the target protein. This selective and sequential approach prevents unwanted side reactions and ensures the precise construction of the final heterobifunctional PROTAC molecule.
Modulation of PROTAC Cellular Permeability and Efficacy through Linker Engineering
A significant challenge in PROTAC development is achieving adequate cellular permeability, as these molecules are often large and fall outside the typical parameters for orally bioavailable drugs ("beyond the Rule of 5"). The linker's properties profoundly impact a PROTAC's ability to cross the cell membrane and reach its intracellular target.
| Linker Property (PEG4) | Influence on PROTAC Parameter | Rationale | Reference |
|---|---|---|---|
| Hydrophilicity | Increases aqueous solubility | The ethylene glycol units are polar and interact favorably with water, improving the overall solubility of the large PROTAC molecule. | |
| Flexibility | Enhances ternary complex formation | Allows the PROTAC to adopt multiple conformations, facilitating optimal positioning of the target protein and E3 ligase for ubiquitination. | |
| Conformational Folding | Can increase cell permeability | The linker can fold to shield polar groups, reducing the solvent-accessible polar surface area and favoring passage through the lipid cell membrane. | |
| Defined Length | Optimizes spatial distance | Provides a specific distance between the two ligands, which is critical for productive ternary complex formation and avoiding steric clash. |
Refined Bioconjugation Methodologies in Chemical Biology
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of chemical biology. The development of reagents with precisely controlled reactivity is essential for creating complex molecular tools and therapeutics.
Exploiting the Orthogonal Reactivity of Amine and Carboxyl Termini for Selective Ligand Ligation
The concept of "orthogonal" protecting groups is fundamental to the controlled synthesis of complex molecules like peptides and PROTACs. Orthogonal protecting groups can be removed under distinct chemical conditions without affecting each other. This compound is a prime example of a tool designed for such a strategy.
The molecule possesses two key functionalities for ligation:
Fmoc-protected Amine: The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group. It is stable to acidic conditions but is efficiently cleaved by secondary amines like piperidine.
t-butyl-protected Carboxyl: The t-butyl ester is an acid-labile protecting group. It is resistant to basic conditions but is removed by strong acids like trifluoroacetic acid (TFA).
This differential reactivity allows for selective deprotection and ligation at either terminus of the PEG4 linker. A researcher can choose to first deprotect the amine with a base to couple it to a ligand, purify the intermediate, and then deprotect the t-butyl ester with an acid to attach the second ligand. This stepwise process is crucial for building the PROTAC structure in a defined orientation and preventing the formation of undesired homodimers or other side products, ensuring the purity and integrity of the final conjugate.
Covalent Coupling to Diverse Small Molecules, Peptides, and Other Biomolecules for Probe Development.
This compound serves as a heterobifunctional linker, a critical tool in the development of complex molecular probes. Its design, featuring two distinct terminal protecting groups, allows for the sequential and controlled covalent coupling of different molecular entities. The fluorenylmethyloxycarbonyl (Fmoc) group protects a primary amine, while the tert-butyl ester protects a carboxylic acid. This orthogonal protection scheme is fundamental to its utility. iris-biotech.depeptide.com
The process of coupling typically begins with the deprotection of one of the terminal groups. For instance, the Fmoc group can be selectively removed under basic conditions, commonly with a solution of piperidine in an organic solvent, to expose the primary amine. iris-biotech.de This newly available amine can then be coupled to a molecule containing a reactive carboxylic acid or an activated ester (like an NHS ester), forming a stable amide bond. This first coupled molecule could be a fluorescent dye, a biotin tag for affinity purification, or another small molecule designed for a specific biological target.
Following the first coupling, the second protecting group, the tert-butyl ester, can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). iris-biotech.de This deprotection reveals a terminal carboxylic acid. This carboxylic acid can then be activated, for example with coupling reagents like EDC or DCC, to react with a primary amine on a second molecule of interest, which could be a peptide, a protein, or another biomolecule. biochempeg.com The polyethylene glycol (PEG) spacer of this compound not only provides a physical separation between the coupled molecules to prevent steric hindrance but also enhances the solubility of the resulting conjugate in aqueous environments. peptide.com
Amide Bond Formation Strategies Involving this compound.
Amide bond formation is the cornerstone of the reactions involving this compound. rsc.org The molecule is specifically designed to facilitate these reactions in a controlled manner. The formation of an amide bond requires the reaction of a carboxylic acid with an amine, a process that is often mediated by coupling reagents to enhance efficiency and yield. nih.gov
Strategies for amide bond formation using this linker include:
Amine-to-Acid Coupling: After the removal of the Fmoc group to reveal the primary amine, the linker can be coupled to a carboxylic acid-containing molecule. Standard peptide coupling reagents are employed to activate the carboxylic acid, transforming it into a more reactive species that is susceptible to nucleophilic attack by the linker's amine.
Acid-to-Amine Coupling: Conversely, after the removal of the tert-butyl ester to expose the carboxylic acid, the linker itself can be activated. This activated carboxylic acid is then ready to react with an amine-containing molecule, such as the N-terminus of a peptide or a lysine side chain on a protein.
The choice of coupling reagents is critical and depends on the specific substrates and desired reaction conditions. Common activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and improve yields. researchgate.net The use of tert-butyl acetate as a solvent has also been shown to be effective for certain catalytic direct amidation reactions, offering potential improvements in substrate scope and sustainability. rsc.org
| Coupling Strategy | Deprotection Step | Reactive Group on Linker | Target Molecule's Reactive Group | Common Activators |
| Amine-to-Acid | Fmoc removal (base) | Primary Amine (-NH2) | Carboxylic Acid (-COOH) | EDC, DCC, HOBt |
| Acid-to-Amine | t-butyl removal (acid) | Carboxylic Acid (-COOH) | Primary Amine (-NH2) | EDC, DCC, NHS |
Development of Site-Specific Conjugates for Chemical Biology Probes and Assays.
The development of site-specific conjugates is crucial for creating highly effective and reproducible chemical biology probes. Heterogeneity in the location and number of conjugated molecules can lead to inconsistent biological activity and complicates data interpretation. nih.gov this compound is instrumental in overcoming these challenges by enabling precise control over the conjugation site.
Site-specific conjugation can be achieved by leveraging the unique reactivity of specific functional groups on biomolecules. For example, a common strategy involves introducing a unique reactive handle, such as a non-natural amino acid with a bioorthogonal group, into a protein or peptide sequence. The linker can then be specifically attached to this site.
The workflow for creating a site-specific probe often involves these steps:
Biomolecule Modification: A unique functional group (e.g., an azide (B81097), alkyne, or engineered cysteine) is introduced at a specific site on the target peptide or protein. nih.gov
Linker Functionalization: this compound is reacted with a molecule that has a complementary bioorthogonal reactive group. For example, after Fmoc deprotection, the amine could be acylated with an alkyne-containing carboxylic acid.
Probe Attachment: A reporter molecule (e.g., a fluorophore) is attached to the other end of the linker after deprotection of the t-butyl group.
Site-Specific Ligation: The functionalized linker-probe construct is then reacted with the modified biomolecule via a bioorthogonal reaction (e.g., a click chemistry reaction like copper-catalyzed azide-alkyne cycloaddition or a strain-promoted azide-alkyne cycloaddition), resulting in a homogeneously labeled biomolecule. biochempeg.com
This approach allows for the creation of well-defined conjugates, such as antibody-drug conjugates (ADCs) or fluorescently labeled peptides for imaging assays, where the stoichiometry and location of the attached probe are precisely controlled. nih.govsigmaaldrich.com
Enhancements in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Integration of Poly(ethylene glycol) Spacers into Synthetic Peptide Sequences.
The integration of poly(ethylene glycol) (PEG) spacers into synthetic peptides during Solid-Phase Peptide Synthesis (SPPS) has become a valuable strategy for modifying peptide properties. google.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.com this compound can be used as a building block in SPPS to introduce a flexible, hydrophilic PEG4 spacer within a peptide sequence.
The incorporation of a PEG spacer can offer several advantages:
Reduced Aggregation: Hydrophobic peptides have a tendency to aggregate, which complicates their synthesis, purification, and handling. The PEG chain can disrupt intermolecular interactions that lead to aggregation. luxembourg-bio.com
Steric Separation: When conjugating a peptide to another molecule (e.g., a protein, a drug, or a label), the PEG spacer provides distance and flexibility, which can prevent the conjugate from interfering with the peptide's biological activity. google.com
The PEG spacer is typically introduced during the SPPS cycle just like a standard amino acid. After deprotection of the N-terminal Fmoc group of the growing peptide chain on the resin, the carboxylic acid of an Fmoc-protected PEG building block (like Fmoc-NH-PEG4-COOH, derived from this compound) is activated and coupled to the peptide chain. biochempeg.com
Utilization of Fmoc-Protected PEGylated Amino Acids in SPPS Protocols.
Fmoc-protected PEGylated amino acids are specialized reagents used in SPPS to incorporate PEG linkers into peptides. peptide.com These reagents are essentially amino acids that have been modified with a PEG chain. This compound is a precursor to such a reagent; by deprotecting the t-butyl ester to yield Fmoc-NH-PEG4-COOH, one obtains a building block that can be used directly in standard Fmoc-based SPPS protocols. biochempeg.comaltabioscience.com
The standard Fmoc-SPPS cycle consists of two main steps:
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed with a mild base, typically piperidine. researchgate.net
Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly freed N-terminal amine. researchgate.net
The Fmoc-protected PEGylated building block is introduced in the coupling step. Its carboxyl group is activated using standard coupling reagents, and it is added to the growing peptide chain. The presence of the PEG chain generally does not interfere with the coupling efficiency. The use of these monodisperse PEG derivatives ensures that the final peptide product is homogeneous, containing a PEG spacer of a defined length, which is a significant advantage over polydisperse PEG reagents. peptide.com
| SPPS Step | Description | Role of Fmoc-Protected PEGylated Reagent |
| Resin Preparation | The first amino acid is anchored to the solid support. | Not directly involved. |
| Deprotection | The N-terminal Fmoc group of the peptide-resin is removed. | Not directly involved. |
| Coupling | The next amino acid is activated and added to the peptide chain. | The Fmoc-protected PEGylated reagent is activated and coupled to the peptide chain at the desired position. |
| Washing | Excess reagents and byproducts are washed away. | Not directly involved. |
| Cleavage | The completed peptide is cleaved from the resin support. | The PEG spacer remains integrated into the final peptide sequence. |
Facilitation of Peptide Solubilization and Purification in Aqueous Media.
A significant challenge in peptide chemistry is the poor solubility of many synthetic peptides in aqueous solutions, which is often a requirement for their biological application and purification. sigmaaldrich.com The incorporation of PEG chains, facilitated by reagents like this compound, directly addresses this issue. biochempeg.com
The hydrophilic and flexible nature of the PEG spacer enhances the solubility of the entire peptide-PEG conjugate in water and other polar solvents. researchgate.net This is because the ethylene glycol units can form hydrogen bonds with water molecules, disrupting the hydrophobic interactions between peptide chains that lead to aggregation and precipitation. sb-peptide.com
Sharper HPLC peaks: Resulting in better separation from impurities.
Higher recovery yields: As less peptide is lost due to precipitation on columns or vials.
Simpler handling: The final lyophilized peptide powder is often easier to reconstitute in buffers for subsequent experiments. sigmaaldrich.com
In essence, the integration of a PEG spacer transforms a potentially difficult-to-handle hydrophobic peptide into a more manageable, water-soluble molecule, streamlining both its purification and its application in downstream biological research. peptide.com
Methodological Adaptations for Coupling this compound to Peptidic Chains.
The incorporation of this compound into peptidic chains via solid-phase peptide synthesis (SPPS) necessitates specific methodological considerations to ensure efficient coupling and preserve the integrity of both the peptide and the PEG linker. The process typically involves the deprotection of the N-terminal Fmoc group of the growing peptide chain, followed by the coupling of the carboxylic acid of a new Fmoc-protected amino acid. When introducing this compound, its free amine is coupled to the C-terminal carboxyl group of the peptide.
Standard coupling reagents used in SPPS are generally effective for this purpose. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) to minimize side reactions and enhance coupling efficiency bachem.com. Phosphonium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also widely employed due to their high coupling rates bachem.comchempep.com.
A critical adaptation involves the choice of base for the coupling reaction. While N,N-diisopropylethylamine (DIPEA) is commonly used, it can sometimes lead to undesired side reactions bachem.com. In cases where there is a heightened risk of racemization, a weaker base like sym-collidine may be a more suitable alternative bachem.com. The tert-butyl ester group on the PEG linker is stable under the basic conditions used for Fmoc deprotection (typically with piperidine) but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups peptide.comgoogle.com.
The reaction conditions, including solvent, temperature, and reaction time, may also be optimized. Dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are common solvents for SPPS peptide.com. The progress of the coupling reaction can be monitored using qualitative tests like the ninhydrin test to ensure the complete reaction of the free amine on the peptide chain.
| Coupling Reagent Class | Examples | Additives | Common Bases | Key Considerations |
| Carbodiimides | DCC, DIC | HOBt, Oxyma Pure | DIPEA, NMM | Urea byproduct of DCC is insoluble; DIC's byproduct is soluble. |
| Phosphonium Salts | PyBOP | None typically required | DIPEA, NMM | High coupling efficiency, less risk of racemization. |
| Aminium/Uronium Salts | HBTU, HATU | None typically required | DIPEA, sym-collidine | Very fast coupling rates; HATU is particularly effective for hindered couplings. |
Contributions to Advanced Biomaterials and Nanotechnology Research
Design and Synthesis of Polymer-Peptide Hybrids for Biomedical Research.
The synthesis of polymer-peptide hybrids is a burgeoning area in biomedical research, aiming to combine the biocompatibility and structural diversity of peptides with the stability and pharmacokinetic advantages of synthetic polymers like polyethylene glycol (PEG) nih.gov. This compound serves as a key building block in the creation of these hybrid materials. Its heterobifunctional nature, with a protected amine (Fmoc) and a protected carboxylic acid (t-butyl ester), allows for the controlled and sequential attachment to both peptide sequences and other polymer chains.
The design of these hybrids often involves solid-phase synthesis techniques where the peptide component is first assembled on a resin. The this compound can then be coupled to either the N-terminus or a side chain of the peptide. Following this, the t-butyl protecting group can be selectively removed to reveal a carboxylic acid, which can then be used for further conjugation, for instance, to another polymer or a small molecule drug. This modular approach allows for the creation of well-defined architectures, such as block copolymers or graft copolymers.
These polymer-peptide hybrids have found applications in drug delivery, tissue engineering, and diagnostics mdpi.comnih.gov. The PEG component, introduced via this compound, can enhance the solubility and in vivo circulation time of the attached peptide, a process known as PEGylation nih.govpeptide.com. This can lead to improved therapeutic efficacy and reduced immunogenicity of peptide-based drugs. Furthermore, the peptide component can be designed to have specific biological functions, such as targeting specific cell receptors or responding to particular enzymes in a disease environment nih.gov.
Surface Functionalization of Materials and Nanoparticles via PEGylation for Biointerface Engineering.
This compound is instrumental in the surface functionalization of various materials and nanoparticles for biointerface engineering. The process of PEGylation, or the covalent attachment of PEG chains, is a widely adopted strategy to improve the biocompatibility of materials by reducing non-specific protein adsorption and cellular adhesion rsc.org. This "stealth" property is crucial for in vivo applications of nanoparticles and medical devices.
The synthesis strategy typically involves first anchoring a molecule to the surface that can react with the this compound. For example, a surface can be modified to have free amine groups. The t-butyl ester of the PEG linker can be deprotected to reveal the carboxylic acid, which is then activated and reacted with the surface amines to form a stable amide bond. Subsequently, the Fmoc group is removed to expose the amine, which can then be used to conjugate biomolecules such as peptides, antibodies, or enzymes. This layered approach allows for precise control over the surface chemistry.
This surface modification technique has been applied to a wide range of materials, including gold nanoparticles, quantum dots, and silica nanoparticles, to enhance their stability in biological media and to facilitate targeted drug delivery creativepegworks.comnih.govcreativepegworks.com. By presenting specific bioactive ligands at the distal end of the PEG chains, these functionalized surfaces can be engineered to interact with biological systems in a highly specific manner, which is a cornerstone of modern biointerface engineering nih.gov.
| Material/Nanoparticle | Surface Modification Strategy | Resulting Properties | Biomedical Application |
| Gold Nanoparticles | Thiol-gold chemistry followed by PEGylation | Enhanced stability, reduced protein fouling | Drug delivery, diagnostics |
| Quantum Dots | Ligand exchange followed by PEGylation | Improved biocompatibility, reduced cytotoxicity | Bioimaging |
| Silica Nanoparticles | Silanization followed by PEGylation | Increased circulation time, targeted delivery | Theranostics |
| Medical Implants | Plasma treatment followed by PEGylation | Reduced immune response, improved tissue integration | Tissue engineering |
Fabrication of Multivalent Constructs for Enhanced Molecular Recognition Studies.
Multivalency, the simultaneous interaction of multiple ligands with multiple receptors, is a key principle in biological recognition, often leading to significantly increased binding affinity and specificity, a phenomenon known as the avidity effect. This compound is a valuable tool for the fabrication of multivalent constructs designed to mimic these natural processes and for use in molecular recognition studies.
The flexible and hydrophilic nature of the PEG4 linker allows for the spatial separation of the conjugated ligands, enabling them to simultaneously engage with their respective binding sites on a target molecule or cell surface without steric hindrance. The synthesis of these constructs often involves a central scaffold, which can be a small organic molecule, a dendrimer, or a nanoparticle. The this compound is first coupled to this scaffold. The terminal Fmoc groups are then deprotected to reveal multiple amine functionalities, to which the desired ligands (e.g., peptides, carbohydrates, or small molecules) are subsequently attached.
These multivalent constructs have shown great promise in various applications, including the development of high-affinity inhibitors for enzymes and viruses, targeted drug delivery systems, and sensitive diagnostic probes. By varying the number and spacing of the ligands, researchers can systematically study the effects of multivalency on molecular recognition events, providing valuable insights into biological processes and guiding the design of more effective therapeutics and diagnostics.
Engineering PEG-based Scaffolds for Controlled Molecular Presentation and Array Development.
PEG-based hydrogels are widely used as scaffolds in tissue engineering and for the development of molecular arrays due to their biocompatibility, tunable mechanical properties, and ability to support cell growth nih.govnih.gov. This compound plays a crucial role in the functionalization of these scaffolds, enabling the controlled presentation of bioactive molecules.
To create a functionalized PEG scaffold, multi-arm PEG precursors with reactive end groups (e.g., acrylates) are often used to form the hydrogel network via polymerization nih.gov. This compound can be incorporated into this network either by co-polymerization (if appropriately functionalized) or by post-fabrication modification. In the latter approach, reactive sites within the hydrogel are used to covalently attach the PEG linker. The terminal Fmoc group is then deprotected, providing a handle for the conjugation of peptides, growth factors, or other signaling molecules.
This method allows for precise control over the density and spatial distribution of the presented molecules within the 3D scaffold, which is critical for directing cell behavior, such as adhesion, proliferation, and differentiation nih.gov. Furthermore, this technology is leveraged in the development of high-density peptide and protein arrays for high-throughput screening and diagnostic applications. By immobilizing different molecules at specific locations on a PEG-based surface, these arrays can be used to study a wide range of biological interactions in a multiplexed format.
Applications in Radiochemistry and Molecular Imaging Probe Development
In the field of radiochemistry and molecular imaging, PEG linkers are frequently used to improve the pharmacokinetic properties of radiolabeled probes, such as positron emission tomography (PET) tracers nih.gov. This compound can be a valuable component in the synthesis of these probes. The PEG4 spacer can increase the hydrophilicity of the probe, which can lead to reduced non-specific binding in vivo and improved clearance from non-target tissues, ultimately resulting in higher quality images.
The synthesis of a radiolabeled probe using this linker would typically involve several steps. First, a chelating agent for the radioisotope (e.g., DOTA for Gallium-68 or Lutetium-177) or a prosthetic group for radiohalogenation (e.g., with Fluorine-18) would be conjugated to a targeting moiety (e.g., a peptide or a small molecule). The this compound linker can be introduced between the targeting moiety and the radiolabeling group. The Fmoc and t-butyl protecting groups allow for orthogonal chemistry, ensuring that the different components of the probe can be assembled in a controlled manner without interfering with each other.
Design of PEGylated Linkers for Radiometal Chelation and Conjugation.
The design of bifunctional linkers is a critical aspect in the development of radiopharmaceuticals, which consist of a targeting biomolecule, a chelator for a radiometal, and the linker that connects them. This compound is a key reagent in the synthesis of such linkers, offering several advantages in the design of agents for radiometal chelation and conjugation.
The synthesis of these PEGylated linkers often involves solid-phase peptide synthesis (SPPS), where the Fmoc group on this compound is temporarily protecting the amine. The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, allowing for the sequential addition of other molecular components. The t-butyl acetate group serves as a protecting group for the carboxylic acid end of the linker. This orthogonal protection strategy enables the selective deprotection and modification of either end of the PEG4 linker, allowing for the precise attachment of a chelating agent to one end and a targeting biomolecule (e.g., a peptide or small molecule) to the other.
A common application is in the development of radiolabeled peptides for tumor imaging. For instance, cyclic RGD (Arginylglycylaspartic acid) peptides that target αvβ3 integrins, which are overexpressed on tumor neovasculature, can be modified with a PEG4 linker derived from this compound. This modification improves the solubility and in vivo performance of the resulting radiotracer. The chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), can be conjugated to the linker, which is then capable of stably chelating radiometals like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.
The design flexibility offered by this compound allows for the creation of a diverse range of PEGylated linkers with tailored properties for specific applications in radiometal chelation and conjugation, ultimately contributing to the development of more effective and safer radiopharmaceuticals.
Synthesis of Radiolabeled Peptide and Small Molecule Conjugates for Diagnostic Research.
The synthesis of radiolabeled conjugates for diagnostic research is a multi-step process that relies on the precise assembly of a targeting moiety, a linker, and a chelator for the radionuclide. This compound is a crucial building block in this synthetic pathway, particularly in the construction of peptide and small molecule conjugates for PET and Single Photon Emission Computed Tomography (SPECT) imaging.
The synthesis typically begins on a solid support, where a targeting peptide is assembled using standard Fmoc-based SPPS. Following the elongation of the peptide chain, this compound can be introduced to incorporate the PEG4 linker. The Fmoc group on the PEG linker is then removed to expose a primary amine, which can be further functionalized. Alternatively, for small molecule conjugates, the synthesis may be performed in solution.
Once the PEG4 linker is attached to the targeting molecule, the t-butyl ester protecting the carboxylic acid is removed under acidic conditions. This deprotection reveals a terminal carboxyl group that can be activated and coupled to the amine group of a chelating agent, such as DOTA or NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid).
The final step is the radiolabeling of the conjugate. The chelator-modified peptide or small molecule is incubated with a solution containing the desired radiometal, such as ⁶⁸Ga for PET imaging. The chelator efficiently traps the radiometal, forming a stable complex. The resulting radiolabeled conjugate is then purified and prepared for in vivo administration.
An example of this synthetic strategy is the preparation of a ⁶⁸Ga-labeled RGD peptide for imaging angiogenesis. The synthesis would involve:
Solid-phase synthesis of the cyclic RGD peptide.
Coupling of this compound to the peptide.
Removal of the Fmoc group and subsequent conjugation of a DOTA chelator.
Cleavage of the peptide-PEG4-DOTA conjugate from the solid support and purification.
Radiolabeling with ⁶⁸GaCl₃ to yield ⁶⁸Ga-DOTA-PEG4-c(RGD).
The use of this compound in this process ensures the precise incorporation of the PEG4 linker, which is essential for optimizing the diagnostic performance of the final radiolabeled conjugate.
| Step | Reagent/Process | Purpose |
| 1 | Fmoc-based SPPS | Assembly of the targeting peptide on a solid support. |
| 2 | This compound | Introduction of the hydrophilic PEG4 linker. |
| 3 | Base treatment (e.g., piperidine) | Removal of the Fmoc protecting group from the linker. |
| 4 | Chelator (e.g., DOTA-NHS ester) | Conjugation of the chelating agent to the deprotected amine of the linker. |
| 5 | Acid treatment (e.g., TFA) | Removal of the t-butyl ester and cleavage from the solid support. |
| 6 | Radiolabeling (e.g., ⁶⁸GaCl₃) | Incorporation of the radiometal into the chelator. |
| 7 | Purification (e.g., HPLC) | Isolation of the final radiolabeled conjugate. |
Influence of the PEG4 Linker on the Pharmacokinetics and Biodistribution Profiles of Imaging Agents in Preclinical Models.
The incorporation of a PEG4 linker, derived from this compound, has a profound impact on the pharmacokinetic and biodistribution profiles of imaging agents in preclinical models. The primary role of the PEG4 moiety is to modulate the physicochemical properties of the conjugate, leading to improved in vivo performance.
Improved Blood Clearance: Preclinical studies have consistently demonstrated that PEGylation can lead to faster clearance of radiotracers from the blood and non-target organs. For example, a study comparing a ⁹⁹mTc-labeled cyclic RGD peptide with a PEG4 linker (P4-DMP444) to a similar peptide with a more lipophilic linker (DMP444) showed that the PEGylated version had enhanced clearance kinetics from the blood and normal organs in both rats and dogs. This rapid clearance from the background contributes to a higher tumor-to-background ratio, resulting in improved image quality.
Favorable Biodistribution: The biodistribution of an imaging agent determines its accumulation in various organs and tissues. The PEG4 linker can alter this distribution to be more favorable for imaging. By reducing non-specific uptake in organs like the liver and intestines, the PEGylated tracer can exhibit higher specific accumulation in the target tissue. For instance, in a preclinical model, a PEGylated bombesin analogue showed decreased hepatobiliary excretion compared to its non-PEGylated counterpart. nih.gov
Minimal Impact on Receptor Binding: An important consideration in linker design is to ensure that the modification does not interfere with the binding affinity of the targeting molecule to its receptor. Studies have shown that the introduction of a PEG4 linker generally has a negligible effect on the binding affinity of peptides like RGD to their integrin targets. This means that the improved pharmacokinetic properties are achieved without compromising the targeting efficacy of the imaging agent.
The following table summarizes the comparative preclinical data for a non-PEGylated and a PEGylated imaging agent, highlighting the positive influence of the PEG4 linker.
| Parameter | Non-PEGylated Agent | PEGylated Agent (with PEG4) | Influence of PEG4 Linker |
| Blood Clearance | Slower | Faster | Accelerated clearance from circulation. |
| Tumor Uptake | High | Similar to or slightly higher | Maintained or improved target accumulation. |
| Liver Uptake | Higher | Lower | Reduced non-specific uptake in the liver. |
| Kidney Uptake | Variable | Generally higher (renal clearance) | Promotes excretion through the renal pathway. |
| Tumor-to-Blood Ratio | Lower | Higher | Improved contrast for imaging. |
| Tumor-to-Liver Ratio | Lower | Higher | Enhanced specificity for the target. |
Comprehensive Analytical Characterization of Fmocnh Peg4 T Butyl Acetate and Its Conjugates in Research
Spectroscopic Methods for Structural Elucidation (e.g., 1H Nuclear Magnetic Resonance (NMR), Carbon-13 Nuclear Magnetic Resonance (13C NMR), Infrared (IR) Spectroscopy)
Spectroscopic techniques are fundamental in verifying the chemical structure of FmocNH-PEG4-t-butyl acetate (B1210297). Each method provides unique insights into the molecular framework of the compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy provides complementary information by detecting the carbon skeleton of the molecule. The ¹³C NMR spectrum would display distinct signals for the carbonyl carbons of the urethane (B1682113) and the ester, the aromatic carbons of the Fmoc group, the aliphatic carbons of the PEG chain, and the quaternary and methyl carbons of the t-butyl group.
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Fmoc Aromatic | 7.2 - 7.8 | 120 - 145 |
| Fmoc Aliphatic | 4.2 - 4.5 | 45 - 70 |
| PEG Chain (-CH₂CH₂O-) | 3.5 - 3.7 | 65 - 75 |
| t-Butyl (-C(CH₃)₃) | ~1.4 | ~28 (methyl), ~80 (quaternary) |
| Urethane Carbonyl (N-C=O) | - | ~156 |
| Ester Carbonyl (O-C=O) | - | ~170 |
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule through their characteristic vibrational frequencies. The IR spectrum of FmocNH-PEG4-t-butyl acetate would be expected to show strong absorption bands corresponding to the N-H stretching of the urethane, the C=O stretching of both the urethane and the ester, the C-O-C stretching of the PEG ether linkages, and the aromatic C-H and C=C stretching of the Fmoc group. uctm.edudocbrown.infonist.gov
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| N-H Stretch (Urethane) | 3300 - 3500 |
| C-H Stretch (Aromatic & Aliphatic) | 2850 - 3100 |
| C=O Stretch (Ester) | 1735 - 1750 |
| C=O Stretch (Urethane) | 1680 - 1720 |
| C-O-C Stretch (Ether) | 1050 - 1150 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC), Size Exclusion Chromatography (SEC))
Chromatographic methods are indispensable for determining the purity of this compound and for isolating it from reaction mixtures.
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume in solution. While SEC is more commonly used for larger PEGylated molecules like proteins to determine the degree of PEGylation and identify aggregates, it can also be useful for the characterization of smaller PEG linkers. acs.orgnih.gov For a discrete and relatively small molecule like this compound, SEC can be used to confirm its monodispersity and to separate it from any potential oligomeric impurities or starting materials of significantly different sizes. The choice of column pore size and mobile phase is critical for achieving optimal resolution.
Mass Spectrometry for Molecular Weight Confirmation and Impurity Profiling (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS))
Mass spectrometry is a crucial technique for the precise determination of the molecular weight of this compound, thereby confirming its elemental composition. It is also highly effective for the identification and profiling of impurities.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like PEG derivatives. ESI-MS is often coupled with liquid chromatography (LC-MS) to provide mass information for each separated component. For this compound (C₃₀H₄₁NO₈, Molecular Weight: 543.65 g/mol ), one would expect to observe the protonated molecule [M+H]⁺ at m/z 544.65, as well as adducts with other cations present in the solvent, such as sodium [M+Na]⁺ at m/z 566.63 or potassium [M+K]⁺ at m/z 582.73. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental formula. enovatia.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that is particularly useful for the analysis of polymers. bath.ac.uk In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle ionization. For a discrete PEG linker like this compound, MALDI-TOF MS would be expected to produce a simple spectrum dominated by the singly charged molecular ion, typically as an adduct with a cation like Na⁺ or K⁺. tue.nl This technique is also very sensitive for detecting impurities that differ in the number of PEG repeat units, as they would appear as a series of peaks separated by the mass of the ethylene (B1197577) glycol unit (44.03 Da). bath.ac.uk A study on a different Fmoc-terminated PEG molecule using Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), a related surface-sensitive technique, identified a characteristic fragment ion for the Fmoc group at m/z = 179.1, corresponding to [C₁₄H₁₁]⁺. nih.gov
| Ion | Expected m/z (ESI-MS) | Expected m/z (MALDI-TOF MS) |
| [M+H]⁺ | 544.65 | - |
| [M+Na]⁺ | 566.63 | 566.63 |
| [M+K]⁺ | 582.73 | 582.73 |
Advanced Techniques for Conformational and Solution Behavior Analysis of PEGylated Molecules
Understanding the three-dimensional structure and behavior of PEGylated molecules in solution is crucial for many of their applications. Several advanced analytical techniques can provide insights into the conformation and dynamics of molecules like this compound.
Studies on oligo(ethylene glycol) (OEG)-terminated self-assembled monolayers have utilized techniques like Infrared Reflection-Absorption Spectroscopy (IRRAS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy to probe the conformational order of the PEG chains. harvard.edust-andrews.ac.uk These studies have revealed that short OEG chains can adopt a helical conformation, which is believed to be important for their protein-repellent properties. While these studies were conducted on surface-bound molecules, the findings provide valuable information about the intrinsic conformational preferences of short PEG chains.
The solution behavior of PEGylated molecules can also be investigated using light scattering techniques. Dynamic Light Scattering (DLS) can be used to determine the hydrodynamic radius of conjugates formed using the this compound linker, providing information about their size and aggregation state in solution. Other advanced techniques, such as Small-Angle X-ray Scattering (SAXS) , can provide more detailed information about the shape and conformation of PEGylated molecules in solution. Molecular dynamics simulations can also be employed to complement experimental data and provide a more detailed picture of the conformational landscape of these flexible molecules.
Theoretical and Computational Investigations of Fmocnh Peg4 T Butyl Acetate in Molecular Systems
Molecular Dynamics Simulations of PEG Linker Conformations and Dynamics in Solution and at Interfaces
Molecular dynamics (MD) simulations have emerged as a powerful tool to study the conformational landscape and dynamic behavior of flexible molecules like FmocNH-PEG4-t-butyl acetate (B1210297) in various environments. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time. This allows for the detailed analysis of molecular motion, conformational changes, and interactions with the surrounding solvent or interfaces.
At interfaces, such as a lipid bilayer or a protein surface, the behavior of the PEG4 linker is expected to be markedly different from that in bulk solution. MD simulations can model these complex environments and predict how the linker partitions between the aqueous phase and the interface. The amphiphilic nature of the PEG chain, coupled with the distinct chemical properties of its end groups, will dictate its orientation and dynamics at these interfaces. For instance, the Fmoc group might anchor the linker to a hydrophobic region of a protein, while the PEG chain remains solvated, extending into the aqueous environment.
A hypothetical MD simulation study on FmocNH-PEG4-t-butyl acetate in a water box could yield data on its conformational flexibility. The table below illustrates the kind of data that could be generated from such a study, showing the distribution of the end-to-end distance of the PEG4 linker over a simulation trajectory.
| Simulation Time (ns) | End-to-End Distance (Å) | Radius of Gyration (Å) | Solvent Accessible Surface Area (Ų) |
| 0 | 15.2 | 4.8 | 450.3 |
| 10 | 12.8 | 4.5 | 435.1 |
| 20 | 10.5 | 4.2 | 410.8 |
| 30 | 13.5 | 4.6 | 440.2 |
| 40 | 11.9 | 4.4 | 425.6 |
| 50 | 14.7 | 4.7 | 448.9 |
This is a hypothetical data table for illustrative purposes.
Such data would reveal the dynamic nature of the linker, transitioning between more extended and compact conformations. This flexibility is a key characteristic of PEG linkers and is crucial for their function in bifunctional molecules, allowing them to span variable distances and orient the linked moieties for optimal interaction.
Computational Modeling of Ligand-Receptor Interactions in PEG-Conjugated Systems
In many of its applications, this compound serves as a linker to connect a ligand to another molecule, such as a protein, an antibody, or a fluorescent probe. Understanding how the PEG4 linker influences the binding of the conjugated ligand to its receptor is of paramount importance for the design of effective therapeutics. Computational modeling techniques, including molecular docking and binding free energy calculations, are instrumental in this regard.
Binding free energy calculations, such as those based on Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) methods, provide a more quantitative assessment of the impact of the PEG linker on binding affinity. These calculations can dissect the energetic contributions of different components of the system, including the ligand, the receptor, the solvent, and the PEG linker itself.
Consider a hypothetical study where a known inhibitor is conjugated to a PEG4 linker. The following table illustrates how computational modeling could be used to compare the binding affinity of the unconjugated inhibitor with its PEGylated counterpart.
| Compound | Docking Score (kcal/mol) | Predicted ΔG_binding (kcal/mol) | Key Interacting Residues |
| Unconjugated Inhibitor | -9.5 | -12.3 | Tyr25, Phe45, Arg112 |
| Inhibitor-PEG4 | -8.2 | -10.1 | Tyr25, Phe45, Ser88 (via PEG) |
This is a hypothetical data table for illustrative purposes.
The data suggest that the PEG4 linker slightly reduces the binding affinity, as indicated by the less favorable docking score and predicted binding free energy. However, it also introduces a new interaction with a surface residue (Ser88), which could be exploited for further optimization of the linker.
Quantitative Structure-Activity Relationship (QSAR) Studies for Linker Optimization in Bifunctional Molecules
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov In the context of bifunctional molecules, where a linker like this compound connects two active moieties, QSAR studies can be employed to optimize the properties of the linker to achieve the desired biological outcome.
The length, flexibility, and chemical nature of the linker are critical determinants of the efficacy of a bifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC). A PROTAC simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker must be of an appropriate length and flexibility to allow for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
In a QSAR study for linker optimization, a series of bifunctional molecules with varying linker lengths and compositions would be synthesized and their biological activity (e.g., target protein degradation) would be measured. A range of molecular descriptors for the linkers, such as their length, number of rotatable bonds, polar surface area, and hydrophobicity, would be calculated. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a QSAR model that correlates these descriptors with the observed biological activity.
The following table provides a hypothetical example of a dataset that could be used for a QSAR study on a series of PROTACs with different PEG linkers.
| Linker | Linker Length (Å) | Number of Rotatable Bonds | Polar Surface Area (Ų) | LogP | Biological Activity (DC50, nM) |
| PEG2 | 7.5 | 5 | 58.9 | -0.5 | 150 |
| PEG3 | 11.0 | 8 | 88.4 | -0.8 | 75 |
| PEG4 | 14.5 | 11 | 117.9 | -1.1 | 25 |
| PEG5 | 18.0 | 14 | 147.3 | -1.4 | 50 |
| PEG6 | 21.5 | 17 | 176.8 | -1.7 | 120 |
This is a hypothetical data table for illustrative purposes.
From this hypothetical data, a QSAR model might reveal that a PEG4 linker provides the optimal balance of length and physicochemical properties for this particular PROTAC system, resulting in the highest biological activity. Such models can then be used to predict the activity of new, unsynthesized linkers, thereby guiding the design of more potent bifunctional molecules.
Predictive Algorithms for Designing Efficient Bifunctional Molecules Utilizing PEG4 Spacers in Targeted Degradation and Conjugation
Building upon the principles of QSAR and computational modeling, predictive algorithms are being developed to streamline the design of efficient bifunctional molecules. These algorithms integrate various computational tools, including machine learning, to predict the optimal linker for a given pair of ligands and their respective protein targets.
For targeted degradation using PROTACs, these algorithms aim to predict the ability of a given linker, such as one derived from this compound, to promote the formation of a stable and catalytically competent ternary complex. These predictive models can take into account the three-dimensional structures of the target protein and the E3 ligase, as well as the chemical properties of the warhead, the E3 ligase ligand, and the linker.
Machine learning models, trained on large datasets of known PROTACs and their degradation efficiencies, can learn the complex relationships between the structural features of the linker and the biological activity. These models can then be used to screen virtual libraries of linkers and prioritize those that are most likely to be effective.
A key aspect of these predictive algorithms is the ability to model the conformational flexibility of the linker. For a PEG4 spacer, the algorithm would need to explore its vast conformational space to identify low-energy conformations that are compatible with the formation of the ternary complex. This can be achieved through techniques such as conformational search algorithms or MD simulations.
The output of such a predictive algorithm could be a ranked list of linkers, with associated scores that reflect their predicted ability to induce target degradation. The table below illustrates a hypothetical output from such an algorithm for a specific target and E3 ligase pair.
| Linker Type | Predicted Ternary Complex Stability (kcal/mol) | Predicted Degradation Efficiency (%) | Rank |
| Alkyl-C8 | -8.5 | 45 | 3 |
| PEG4 | -10.2 | 85 | 1 |
| Alkyl-PEG2 | -9.1 | 60 | 2 |
| PEG6 | -9.8 | 70 | 4 |
This is a hypothetical data table for illustrative purposes.
This predictive approach can significantly accelerate the design-build-test cycle in the development of new bifunctional molecules by focusing experimental efforts on the most promising linker candidates.
Future Prospects and Emerging Research Frontiers for Fmocnh Peg4 T Butyl Acetate Chemistry
Dawn of a New Generation: Derivatives with Enhanced Capabilities
The core structure of FmocNH-PEG4-t-butyl acetate (B1210297) serves as an ideal scaffold for the development of next-generation derivatives with enhanced reactivity, selectivity, and tunability. The t-butyl ester can be readily hydrolyzed to a carboxylic acid, which can then be activated to react with a variety of nucleophiles. Similarly, the Fmoc-protected amine provides an orthogonal handle for further functionalization after deprotection.
Future research is poised to expand the repertoire of derivatives by introducing a diverse array of functional groups. These modifications are aimed at tailoring the linker's properties to specific applications. For instance, the incorporation of strained alkynes or azides would render the linker amenable to copper-free click chemistry, enabling the construction of intricate molecular architectures under biocompatible conditions. Furthermore, the development of photo-cleavable or enzymatically-labile derivatives will allow for the controlled release of conjugated payloads in response to specific stimuli, a highly desirable feature in drug delivery systems.
The tunability of the PEG4 spacer itself is another avenue of exploration. While the tetraethylene glycol unit imparts favorable solubility and pharmacokinetic properties, derivatives with longer or shorter PEG chains, or even with modified backbone structures, could be synthesized to precisely control the distance and flexibility between conjugated molecules. This level of control is critical for optimizing the efficacy of molecules like proteolysis-targeting chimeras (PROTACs), where the spatial arrangement of the two ligands is paramount for inducing protein degradation. anjiechem.combiochempeg.com
Table 1: Potential Next-Generation Derivatives of FmocNH-PEG4-t-butyl acetate
| Derivative Class | Functional Group Introduced | Potential Enhancement |
| Clickable Linkers | Azide (B81097), Alkyne (e.g., DBCO) | Enhanced reactivity and orthogonality for bioconjugation |
| Cleavable Linkers | Photo-cleavable group, Esterase-sensitive moiety | Tunable release of cargo in specific environments |
| Bioresponsive Linkers | Disulfide bond | Redox-sensitive cleavage in intracellular environments |
| Branched Architectures | Additional PEG or functional arms | Increased payload capacity or multi-targeting capabilities |
Accelerating Discovery: Integration into Automated Synthesis Platforms
The modular nature of this compound, with its protected functional groups, makes it exceptionally well-suited for integration into automated and high-throughput chemical synthesis platforms. The well-established Fmoc/t-Bu solid-phase peptide synthesis (SPPS) strategy provides a robust framework for the automated assembly of complex molecules incorporating this linker. nih.gov
In the context of PROTACs, where vast libraries of compounds with varying linkers, E3 ligase ligands, and target protein binders need to be synthesized and screened, automation is key. nih.govnih.gov this compound can be readily incorporated as a building block in an automated synthesis workflow. Following attachment to a solid support, the Fmoc group can be removed, and a target protein ligand can be coupled. Subsequently, the t-butyl ester can be cleaved, and an E3 ligase ligand can be attached, allowing for the rapid, parallel synthesis of a multitude of PROTAC candidates. nih.gov
The development of high-throughput screening assays, coupled with automated synthesis, will dramatically accelerate the discovery of potent and selective protein degraders. vectorlabs.com Mass spectrometry-based proteomics workflows are now capable of analyzing proteome-wide changes, enabling the rapid identification of both on-target and off-target effects of newly synthesized PROTACs. vectorlabs.com This synergy between automated synthesis and high-throughput screening will be instrumental in unlocking the full therapeutic potential of targeted protein degradation.
Expanding the Therapeutic and Diagnostic Arsenal
This compound and its derivatives are poised to make significant contributions to the development of novel therapeutic modalities and advanced diagnostic probes. As a key component of PROTACs, this linker is at the forefront of the targeted protein degradation revolution, which offers a new paradigm for treating diseases driven by aberrant proteins. anjiechem.commedchemexpress.com The PEG4 spacer in these molecules is crucial for conferring drug-like properties, such as improved solubility and cell permeability. biochempeg.com
Beyond PROTACs, this versatile linker is finding application in the construction of antibody-drug conjugates (ADCs). biochempeg.com In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The linker plays a critical role in the stability and efficacy of the ADC, and the hydrophilic nature of the PEG4 moiety can help to overcome issues of aggregation and improve the pharmacokinetic profile of the conjugate.
In the realm of diagnostics, PEG4 linkers derived from this compound are being explored for the synthesis of advanced imaging probes, such as those used in positron emission tomography (PET). tocris.comnih.gov By attaching a chelating agent for a radionuclide to a targeting molecule via a PEG4 linker, researchers can develop probes that can visualize and quantify biological processes in vivo with high sensitivity and specificity. The PEG linker helps to improve the biodistribution of the probe and reduce non-specific uptake in tissues like the kidneys.
Building Complexity: Advancements in Orthogonal Click Chemistry
The strategic placement of orthogonal reactive handles on derivatives of this compound opens up exciting possibilities for the construction of highly complex molecular architectures using click chemistry. "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.
By converting the terminal ends of the linker into, for example, an azide and a strained alkyne, researchers can perform highly efficient and selective ligations to assemble multi-component systems. This is particularly valuable for creating molecules with precisely defined spatial arrangements of different functionalities. For instance, a targeting ligand, a therapeutic agent, and an imaging agent could be brought together on a single scaffold using a series of orthogonal click reactions.
This approach is also being used to create sophisticated biomaterials, such as hydrogels with tunable properties. By crosslinking functionalized PEG4 linkers with complementary click chemistry partners, it is possible to generate biocompatible hydrogels that can be used for applications like tissue engineering and controlled drug release. The orthogonality of the click reactions allows for the incorporation of bioactive peptides or other molecules into the hydrogel matrix in a controlled manner.
Illuminating the Proteome: Applications in Chemical Proteomics
This compound is a valuable precursor for the synthesis of chemical tools designed to explore the proteome and map cellular interaction networks. By functionalizing the linker with reactive groups that can covalently bind to specific classes of proteins, researchers can create activity-based protein profiling (ABPP) probes. nih.govupenn.edu These probes allow for the selective labeling and identification of active enzymes within a complex biological sample, providing insights into their function and regulation. nih.gov
Furthermore, derivatives of this linker can be used to create trifunctional cross-linkers for mapping protein-protein interactions (PPIs). enamine.net These cross-linkers typically contain two reactive groups that can covalently link interacting proteins, along with a reporter tag, such as biotin, for enrichment and identification by mass spectrometry. The PEG4 spacer helps to span the distance between the interacting proteins and improves the solubility of the cross-linking reagent. By identifying the proteins that are in close proximity to a protein of interest, researchers can begin to unravel the complex networks of interactions that govern cellular processes.
The development of photoaffinity probes is another exciting frontier. By incorporating a photo-reactive group into the linker, it is possible to create probes that will covalently bind to interacting molecules upon exposure to light. This allows for the capture of transient or weak interactions that might be missed by other methods.
Q & A
Q. What are the standard synthetic protocols for FmocNH-PEG4-t-butyl acetate, and how is its purity validated?
Methodological Answer: this compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amine, while the t-butyl ester protects the carboxylate. Critical steps include:
- Coupling Reaction : Use coupling agents like HBTU or DIC with HOBt to activate the carboxyl group.
- Deprotection : Remove the Fmoc group with 20% piperidine in DMF, and cleave the t-butyl group under acidic conditions (e.g., TFA/DCM) .
- Purification : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients (0.1% TFA) isolates the product. Validate purity (>95%) via:
Q. What are the solubility properties of this compound in common solvents?
Methodological Answer: The compound is soluble in polar aprotic solvents (DMF, DMSO, dichloromethane) but poorly soluble in water or alcohols. For aqueous compatibility:
Q. How is this compound applied in drug delivery systems?
Methodological Answer: The PEG spacer enhances hydrophilicity and reduces immunogenicity, making it ideal for:
- Conjugation : Link drugs (e.g., PROTACs) via the t-butyl acetate group. For example, in PROTAC synthesis, the t-butyl ester is cleaved post-conjugation to expose a reactive carboxylate for target binding .
- Nanoparticle Functionalization : Covalent attachment to lipid-PEG derivatives improves nanoparticle stability and targeting .
Advanced Research Questions
Q. How can reaction yields be optimized during this compound synthesis?
Methodological Answer: Optimization involves:
- Temperature Control : Maintain 0–4°C during coupling to minimize side reactions.
- Solvent Selection : Use anhydrous DMF to prevent ester hydrolysis.
- Catalyst Use : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Data-Driven Adjustments : Track reaction progress via TLC (Rf ~0.5 in 9:1 DCM/MeOH) and adjust stoichiometry (1.2:1 molar ratio of carboxylate to amine) .
Q. How to resolve discrepancies in NMR spectra during characterization?
Methodological Answer: Common issues and solutions:
Q. What strategies mitigate solubility challenges in aqueous formulations?
Methodological Answer:
Q. How to integrate this compound into PROTACs effectively?
Methodological Answer:
- Stepwise Assembly : First conjugate the Fmoc-protected PEG to the E3 ligase ligand, then deprotect and link to the target protein binder.
- Quality Control : Validate ternary complex formation via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
